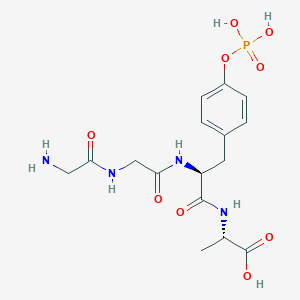
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide is a chemical compound with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.100442308 daltons . It is a type of ethanediamide, characterized by the presence of benzyl and hydroxyphenyl groups attached to the nitrogen atoms of the ethanediamide backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide typically involves the reaction of benzylamine with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted ethanediamides.
Aplicaciones Científicas De Investigación
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the benzyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~2~-bis(2-hydroxyphenyl)ethanediamide: Similar structure but lacks the benzyl group.
N~1~-Benzyl-N~2~-(3,4-difluorophenyl)ethanediamide: Contains difluorophenyl instead of hydroxyphenyl group.
N~1~-Benzyl-N~2~-(4-methylphenyl)ethanediamide: Contains methylphenyl instead of hydroxyphenyl group.
Uniqueness
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide is unique due to the presence of both benzyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. The hydroxyphenyl group enhances its ability to form hydrogen bonds, while the benzyl group increases its lipophilicity, making it more effective in interacting with biological membranes and targets .
Propiedades
Número CAS |
142071-84-9 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
N-benzyl-N'-(2-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)17-15(20)14(19)16-10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H,16,19)(H,17,20) |
Clave InChI |
WLJHRYGAZZZXIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)




![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)





acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)

